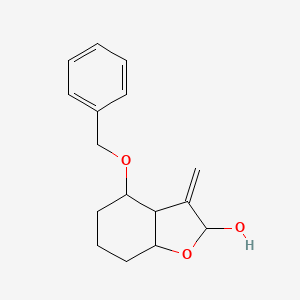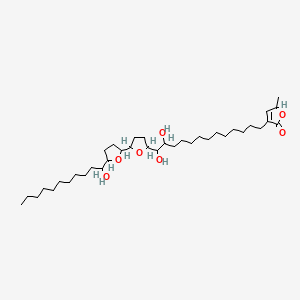![molecular formula C10H20F2SSi B14339215 Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane CAS No. 103765-75-9](/img/structure/B14339215.png)
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane is an organosilicon compound characterized by the presence of silicon bonded to three ethyl groups and a difluoroethenyl group substituted with an ethylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane typically involves the reaction of triethylsilane with a suitable difluoroethenyl precursor. One common method is the hydrosilylation of 2-(ethylsulfanyl)-1,2-difluoroethene using triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (typically around 80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The difluoroethenyl group can be reduced to form the corresponding ethylsulfanyl ethane using reducing agents like lithium aluminum hydride.
Substitution: The silicon-ethyl bonds can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, diethyl ether, and tetrahydrofuran.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylsulfanyl ethane.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane has several applications in scientific research:
Biology: Investigated for its potential use in the modification of biomolecules and as a probe in biological studies.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen and silicon-carbon bonds. The compound can act as a reducing agent, a hydrosilylation reagent, and a precursor for the formation of silyl ethers. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups bonded to silicon, commonly used as a reducing agent.
Triethyl[2-(methylsulfanyl)-1,2-difluoroethenyl]silane: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Triethyl[2-(ethylsulfanyl)-1,2-dichloroethenyl]silane: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane is unique due to the presence of both ethylsulfanyl and difluoroethenyl groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
103765-75-9 |
|---|---|
Molekularformel |
C10H20F2SSi |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
triethyl-(2-ethylsulfanyl-1,2-difluoroethenyl)silane |
InChI |
InChI=1S/C10H20F2SSi/c1-5-13-9(11)10(12)14(6-2,7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
FBTPOKSGPWPHHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=C(F)SCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


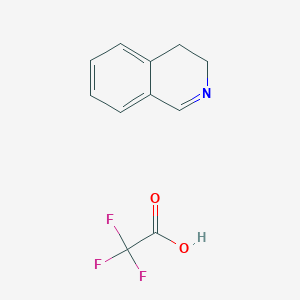
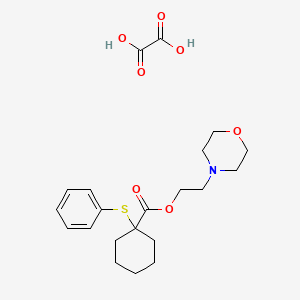
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
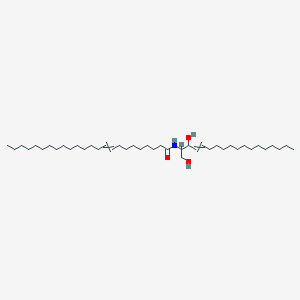
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
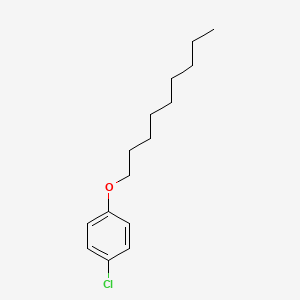
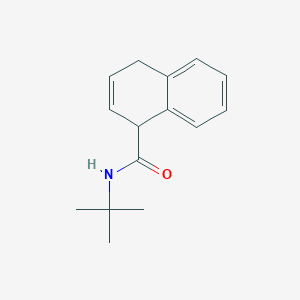
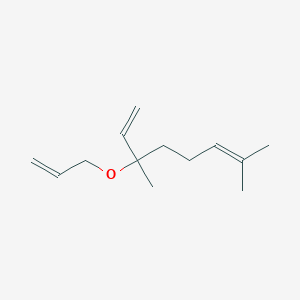
![3h-Benzo[cd]azulene-3,5(4h)-dione](/img/structure/B14339199.png)
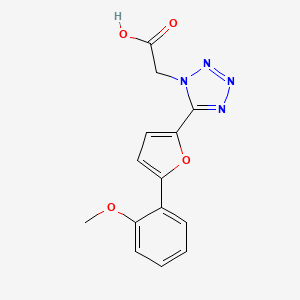
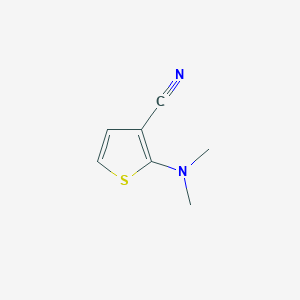
![2-[(3-Nitropyridin-2-yl)disulfanyl]ethan-1-amine](/img/structure/B14339208.png)
